An In-depth Technical Guide to Isoquinolin-3-amine: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to Isoquinolin-3-amine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structural information, and synthetic methodologies for isoquinolin-3-amine. The information is curated for researchers and professionals involved in chemical synthesis and drug development, with a focus on delivering precise, quantitative data and detailed experimental protocols.
Core Chemical and Structural Properties
Isoquinolin-3-amine, a key heterocyclic amine, serves as a valuable building block in medicinal chemistry. Its structural and chemical properties are fundamental to its reactivity and potential applications in the design of novel therapeutic agents.
Physicochemical and Descriptor Data
The following tables summarize the key physicochemical properties and computational descriptors for isoquinolin-3-amine.
| Identifier | Value | Source |
| IUPAC Name | isoquinolin-3-amine | PubChem[1] |
| CAS Number | 25475-67-6 | Sigma-Aldrich |
| Molecular Formula | C₉H₈N₂ | PubChem[1] |
| Molecular Weight | 144.17 g/mol | Sigma-Aldrich |
| Canonical SMILES | C1=CC=C2C=NC(=CC2=C1)N | PubChem[1] |
| InChI | InChI=1S/C9H8N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H2,10,11) | PubChem[1] |
| InChIKey | VYCKDIRCVDCQAE-UHFFFAOYSA-N | PubChem[1] |
| Property | Value | Source |
| Melting Point | 174-178 °C | Sigma-Aldrich |
| Boiling Point (Predicted) | 331.2 °C at 760 mmHg | ECHEMI[2] |
| pKa | 5.05 (at 20°C) | ChemWhat[3] |
| XLogP3 | 1.8 | PubChem[1] |
| Form | Solid | Sigma-Aldrich |
Chemical Structure
Isoquinolin-3-amine possesses a bicyclic aromatic structure, consisting of a benzene ring fused to a pyridine ring, with an amine group substituted at the 3-position. This arrangement influences its electronic properties and reactivity.
Three-Dimensional Conformation
The three-dimensional structure of isoquinolin-3-amine has been determined and is available in the Protein Data Bank.
| Database | Identifier |
| PDBe Ligand Code | WLX |
| PDBe Structure Code | 7G0X |
Experimental Protocols
A detailed, multi-step synthesis of isoquinolin-3-amine from 3-methylisoquinoline has been reported.[4][5] The following protocol is adapted from this established literature.
Synthesis of Isoquinoline-3-carboxylic Acid from 3-Methylisoquinoline
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Oxidation: 3-Methylisoquinoline is oxidized using selenium dioxide in pyridine. The mixture is refluxed for an extended period.
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Isolation of Aldehyde: The reaction mixture is filtered, and the filtrate is distilled under reduced pressure to yield isoquinoline-3-carboxaldehyde.
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Oxidation to Carboxylic Acid: The aldehyde is then oxidized to isoquinoline-3-carboxylic acid using potassium permanganate in an alkaline solution.
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Purification: The resulting carboxylic acid is purified by recrystallization.
Synthesis of Isoquinoline-3-carboxamide
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Esterification: Isoquinoline-3-carboxylic acid is converted to its methyl ester by reaction with methanol in the presence of a catalytic amount of sulfuric acid.
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Amination: The methyl ester is then treated with ammonia to form isoquinoline-3-carboxamide.
Preparation of 3-Aminoisoquinoline via Hofmann Degradation
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Reaction Setup: A solution of potassium hydroxide in water is cooled to 0°C. Bromine is added, followed by isoquinoline-3-carboxamide.
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Reaction Conditions: The mixture is heated, and the progress of the reaction is monitored.
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Isolation and Purification: The resulting 3-aminoisoquinoline is isolated by extraction and purified by distillation under reduced pressure.
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic pathway for isoquinolin-3-amine and a general workflow for assessing the biological activity of such a compound.
Caption: Synthetic route to isoquinolin-3-amine from 3-methylisoquinoline.
Caption: A generalized workflow for evaluating the biological activity of a chemical compound.
Biological and Pharmacological Context
While specific signaling pathways for isoquinolin-3-amine are not extensively documented in publicly available literature, the broader class of isoquinoline derivatives is known for a wide range of biological activities. These include roles as inhibitors of various enzymes and modulators of key cellular signaling pathways.
Derivatives of isoquinoline have been investigated for their potential as:
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Antibacterial agents .[6]
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Anticancer agents , with some derivatives showing inhibitory activity against kinases such as HER2.[7]
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Enzyme inhibitors , targeting enzymes like monoamine oxidase (MAO) and cholinesterase, which are relevant in neurodegenerative diseases.[8]
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Modulators of inflammatory pathways , such as the MAPKs/NF-κB pathway, in microglia.[9]
The isoquinolin-3-amine scaffold represents a promising starting point for the development of novel therapeutic agents targeting these and other biological pathways. Further research into the specific biological targets and mechanisms of action of isoquinolin-3-amine is warranted to fully elucidate its therapeutic potential.
References
- 1. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 7. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
